Hexonic acid
Description
Historical Context and Evolution of Research on Hexanoic Acid
The history of hexanoic acid is rooted in early research on fatty acids during the late 19th and early 20th centuries. Its common name, caproic acid, is derived from the Latin word "caper," meaning goat, a direct reference to its strong, characteristic smell and its natural abundance in goat milk. atamanchemicals.com Along with caprylic (C8) and capric (C10) acids, it comprises about 15% of the fat in goat's milk. atamanchemicals.com
Initial identification and characterization of the compound relied on methods such as chemical degradation and oxidation reactions. The advent of modern analytical techniques, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, was pivotal in confirming its precise linear six-carbon structure with a terminal carboxylic acid group.
A significant milestone in the study of hexanoic acid was the discovery of its biological synthesis. In 1937, the bacterium Clostridium kluyveri was identified as capable of producing hexanoic acid from ethanol (B145695) and acetic acid. frontiersin.org This discovery highlighted the compound's role in microbial metabolism and foreshadowed its later importance in biotechnology. Research has since evolved from basic characterization to exploring its complex roles in biological systems and its vast potential in industrial applications.
Significance of Hexanoic Acid as a Research Subject
Hexanoic acid is classified as a medium-chain fatty acid (MCFA), a group of fatty acids with aliphatic tails containing 6 to 12 carbons. atamankimya.comatamanchemicals.com Its significance in research stems from its unique chemical properties and its role as a versatile intermediate in both biological and industrial processes. marketresearchintellect.companoleo.com
Role as a Platform Chemical
In the field of green chemistry, hexanoic acid is increasingly recognized as a valuable platform chemical. atamankimya.comatamankimya.comresearchgate.net A platform chemical is a molecule that can be derived from biomass and subsequently converted into a wide range of higher-value products. The "Carboxylate Platform" is a biorefinery strategy that focuses on producing volatile fatty acids (VFAs), including hexanoic acid, from the anaerobic fermentation of biomass. mdpi.com
This platform approach allows for the transformation of hexanoic acid into numerous valuable substances:
Biofuels: It can be catalytically hydrogenated to produce 1-hexanol (B41254) and hexyl hexanoate (B1226103), both of which are promising blendstocks for diesel and biodiesel fuels. rsc.orgunipi.itunipi.itmagritek.com Further upgrading through processes like ketonization can yield molecules suitable for sustainable aviation fuel. capes.gov.brnrel.gov
Chemicals and Materials: It serves as a precursor for the synthesis of hexyl derivatives like hexylphenols, as well as lubricants, plasticizers, and resins. atamankimya.comatamanchemicals.companoleo.com
Flavors and Fragrances: A primary application involves its esterification to create esters used as artificial fruit flavors and in perfumes. atamankimya.comatamanchemicals.comfortunebusinessinsights.com
The ability to produce hexanoic acid from renewable waste streams and convert it into a variety of commercially important products underscores its importance as a key intermediate in a circular bioeconomy. atamanchemicals.comresearchgate.net
Emerging Industrial Relevance
The industrial demand for hexanoic acid is growing, driven by its diverse applications and a shift towards sustainable, bio-based products. marketresearchintellect.comfortunebusinessinsights.com
Interactive Data Table: Industrial Applications of Hexanoic Acid
| Industry Sector | Specific Applications | Research Findings | Citations |
| Flavors & Fragrances | Production of esters for artificial flavors (e.g., fruity notes) and perfumes. | This remains a primary industrial use of hexanoic acid. | atamankimya.comatamanchemicals.comfortunebusinessinsights.com |
| Biofuels | Precursor for biodiesel, 1-hexanol, and hexyl hexanoate (fuel blendstocks). | Catalytic hydrogenation and esterification convert it into fuel-grade molecules. | marketresearchintellect.comrsc.orgmagritek.com |
| Cosmetics & Personal Care | Used as a cleansing agent, emulsifier, and surfactant in soaps, lotions, and shampoos. | Valued for its ability to improve texture and fragrance stability. | marketresearchintellect.companoleo.comfortunebusinessinsights.com |
| Agriculture | Plant growth promotion, protection against fungal pathogens (Botrytis cinerea), potential copper substitute for citrus canker. | Research shows it can induce disease resistance in plants and has antimicrobial properties. | atamankimya.comatamanchemicals.comoup.comnih.gov |
| Pharmaceuticals | Synthesis of certain drugs; ester derivatives possess antiseptic and anti-inflammatory properties. | Used as an intermediate in producing active pharmaceutical ingredients. | atamanchemicals.commarketresearchintellect.companoleo.com |
| Chemical Manufacturing | Production of lubricants, plasticizers, paint dryers, and various hexyl derivatives. | Serves as a versatile chemical intermediate for a range of industrial products. | atamankimya.commarketresearchintellect.comontosight.ai |
This expanding industrial relevance is largely fueled by advancements in biotechnology that enable its production from renewable resources, aligning with global sustainability goals. marketresearchintellect.com
Scope and Objectives of Academic Inquiry on Hexanoic Acid
Current academic research on hexanoic acid is broad and primarily focused on harnessing its potential within sustainable frameworks. The main objectives of this inquiry can be categorized into three areas: optimizing production, developing upgrading technologies, and discovering new applications.
Optimizing Sustainable Production: A significant portion of research is dedicated to improving the efficiency and economic viability of bio-based hexanoic acid production. Key objectives include:
Microbial Fermentation: Engineering and optimizing microbial strains like Clostridium kluyveri, Megasphaera elsdenii, and yeasts such as Saccharomyces cerevisiae and Kluyveromyces marxianus to produce hexanoic acid from various feedstocks. researchgate.netnih.govresearchgate.net
Chain Elongation Technology: Investigating the biochemical process of chain elongation, where microorganisms convert simple substrates like ethanol and short-chain acids into more valuable medium-chain acids like hexanoic acid. atamanchemicals.comfrontiersin.orgbiorxiv.org
Waste Valorization: Utilizing low-cost, abundant organic waste streams—such as agricultural residues, food waste, and industrial effluents—as feedstocks for fermentation, thereby creating value from waste. rsc.orgresearchgate.netresearchgate.netresearchgate.net
Advanced Bioprocesses: Exploring novel production routes like microbial electrosynthesis, which uses renewable electricity to convert CO₂ into hexanoic acid. researchgate.nettum.de
Catalytic Upgrading to Higher-Value Products: Research aims to develop efficient catalytic processes to convert hexanoic acid into advanced biofuels and chemicals. This includes:
Hydrogenation: Optimizing catalysts (e.g., based on rhenium or palladium) and reaction conditions for the selective conversion of hexanoic acid into 1-hexanol and hexyl hexanoate. unipi.itunipi.itmagritek.com
Ketonization: Studying the kinetics and mechanisms of ketonization reactions over various catalysts to produce ketones, which are precursors to jet fuel. capes.gov.brnrel.gov
Exploring Novel Applications: Academic inquiry continues to uncover new uses for hexanoic acid, particularly in agriculture and medicine.
Plant Bioprotectant: Investigating its role as a "priming" agent that enhances a plant's natural defenses against a broad spectrum of pathogens, including fungi, bacteria, and viruses. frontiersin.orgmdpi.comfrontiersin.org Research is actively evaluating it as a sustainable alternative to conventional pesticides like copper-based compounds for managing diseases such as citrus canker. oup.comnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O7 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13) |
InChI Key |
RGHNJXZEOKUKBD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Production Pathways of Hexanoic Acid
Chemical Synthesis Approaches
Conventional chemical synthesis provides reliable methods for producing hexanoic acid, often involving reactions like oxidation and esterification.
One common industrial method for producing 2-ethyl-hexanoic acid involves the oxidation of 2-ethylhexanal (B89479). google.com This process typically uses catalysts such as manganese or cobalt salts. google.com Another route is the oxidation of 2-ethyl-1-hexanol. google.com However, these methods can have lower yields and produce significant byproducts, leading to environmental concerns. google.com
The catalytic hydrogenation of crude hexanoic acid, which can be obtained from biomass fermentation, presents a more sustainable chemical pathway. unipi.it Using a rhenium-on-carbon (Re/C) catalyst, hexanoic acid can be converted to 1-hexanol (B41254) and hexyl hexanoate (B1226103). unipi.it The selectivity towards either the alcohol or the ester can be controlled by adjusting reaction conditions and catalyst support. unipi.it For instance, an acidic support like alumina (B75360) (Al₂O₃) favors the formation of hexyl hexanoate. unipi.it
Esterification is a key reaction in both the synthesis of hexanoic acid derivatives and as a potential side reaction in its production. The kinetics of esterification of hexanoic acid with various alcohols have been studied extensively. For instance, the lipase-catalyzed esterification of hexanoic acid and ethanol (B145695) follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. ijcce.ac.ir The maximum reaction rate (Vmax) and Michaelis-Menten constants (KM) provide insight into the efficiency of the enzymatic process. ijcce.ac.ir
The use of solid acid catalysts, such as zeolite BEA, has been investigated for the esterification of hexanoic acid with 1-octanol. capes.gov.br The reaction kinetics can be described by a Langmuir-Hinshelwood model, which accounts for the reversible nature of the reaction and the inhibitory effect of water. capes.gov.br Water, a byproduct of esterification, can deactivate catalysts like sulfuric acid by preferentially solvating the catalytic protons. researchgate.net
Kinetic studies on the esterification of hexanoic acid with N,N-dialkylamino alcohols have shown that the reaction rate is influenced by the ability of the amino alcohol to activate the carboxylic acid through hydrogen bonding. researchgate.net This suggests that the structure of the alcohol plays a crucial role in the reaction kinetics. researchgate.net
Interactive Data Table: Kinetic Parameters for Hexanoic Acid Esterification
| Reaction | Catalyst | Kinetic Model | Key Findings | Reference |
|---|---|---|---|---|
| Hexanoic acid + Ethanol | Candida rugosa lipase (B570770) | Ping-Pong Bi-Bi | Vmax= 0.146 µmol/min/mg enzyme; KM, Acid = 0.296 M; KM, Alcohol = 0.1388 M | ijcce.ac.ir |
| Hexanoic acid + 1-Octanol | Zeolite BEA | Langmuir-Hinshelwood | Water adsorption is 38 times stronger than 1-octanol, inhibiting the reaction. | capes.gov.br |
| Hexanoic acid + N,N-dialkylamino alcohols | Uncatalyzed | Pseudo-first order | Reactivity correlates with the amino alcohol's ability to form hydrogen bonds. | researchgate.net |
| Hexanoic acid + n-octyl alcohol | Dowex 50WX8 | Pseudo-first order | The reaction follows the Arrhenius equation well; only a small effect of acid carbon chain length was observed. | scirp.org |
Catalysts are crucial for enhancing the efficiency and selectivity of hexanoic acid synthesis. Metal carboxylates derived from 2-ethyl-1-hexanoic acid can themselves act as catalysts in polymerization, esterification, and transesterification reactions. atamanchemicals.com For the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid, catalysts like phosphomolybdovanadium heteropolyacid have been shown to be highly effective, achieving high conversion rates and selectivity under mild conditions. google.com This catalyst is also reusable and less corrosive than traditional oxidizing agents like potassium permanganate (B83412) or nitric acid. google.com
In the context of upgrading bio-derived hexanoic acid, catalytic hydrogenation is a key step. Rhenium-based catalysts have demonstrated high activity and selectivity in the reduction of hexanoic acid to 1-hexanol and hexyl hexanoate. unipi.it The choice of catalyst support, such as carbon or alumina, can steer the reaction towards the desired product. unipi.it
The ketonization of carboxylic acids to produce ketones is a significant reaction pathway. A kinetic study on the ketonization of hexanoic acid to 6-undecanone (B1294626) has provided evidence that the reaction proceeds through the formation of hexanoic anhydride (B1165640) as an intermediate, followed by decarboxylation. acs.org This contradicts earlier theories that proposed an undetectable β-keto acid as the intermediate. acs.org The formation of the anhydride occurs via the condensation of two hexanoic acid molecules. acs.org
The use of anhydrides as starting materials for ketone synthesis has been successfully demonstrated over various metal oxide catalysts. mdpi.com This method, stemming from the mechanistic understanding of anhydride formation during ketonization, has been applied to various aliphatic anhydrides, yielding the corresponding ketones with good efficiency. mdpi.com For example, the ketonization of propanoic anhydride over a MnO₂/Al₂O₃ catalyst resulted in a 99% conversion and a 97% yield of 3-pentanone. mdpi.com
Catalytic Processes in Hexanoic Acid Synthesis
Biotechnological Production of Hexanoic Acid
Biotechnological routes, particularly microbial fermentation, offer a sustainable alternative to chemical synthesis, often utilizing renewable feedstocks and waste streams.
Microbial fermentation for hexanoic acid production primarily relies on a process called chain elongation, which is carried out by specific anaerobic bacteria. biorxiv.orgoup.com This process utilizes the reverse β-oxidation pathway to extend the carbon chain of short-chain carboxylic acids. nih.gov
Clostridium kluyveri is a model organism for hexanoic acid production, capable of synthesizing it from substrates like ethanol, acetic acid, and butyric acid. nih.govwikipedia.orgnih.gov The ratio of ethanol to acetate (B1210297) is a critical factor influencing the yield of hexanoic acid. nih.gov Studies have shown that a higher ethanol concentration can lead to increased hexanoic acid production. nih.gov
Other microorganisms, such as Megasphaera elsdenii, can also produce hexanoic acid from various carbon sources, including lactate (B86563) and sugars like glucose. researchgate.netmdpi.com M. elsdenii has been shown to produce significant titers of hexanoic and butyric acid, especially in extractive fermentation systems designed to remove the toxic acid products. mdpi.com
Mixed microbial cultures are also effective for hexanoic acid production, often outperforming pure cultures. nih.govmdpi.com For instance, co-culturing Clostridium kluyveri with other bacteria can enhance the production of caproic acid from substrates like cheese whey. mdpi.com A two-step anaerobic fermentation process using sorghum as a raw material has also been developed, where the first step produces precursors like butyric acid, lactic acid, and ethanol, which are then converted to hexanoic acid in the second step. sciopen.com
The efficiency of hexanoic acid fermentation is influenced by several factors, including pH, the presence of nutrients like yeast extract, and the availability of an inorganic carbon source. nih.gov For example, using bicarbonate for pH control can increase the concentration of hexanoic acid produced by C. kluyveri. nih.gov
Interactive Data Table: Microbial Production of Hexanoic Acid
| Microorganism(s) | Substrate(s) | Max. Hexanoic Acid Concentration (g/L) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Clostridium kluyveri | Ethanol, Acetic Acid | 8.42 | Optimal ethanol/acetic acid molar ratio of 10:1. | nih.gov |
| Clostridium kluyveri | Ethanol, Acetic Acid, Butyric Acid | 21.4 | Bicarbonate addition for pH control increased production. | nih.gov |
| Clostridium kluyveri | Ethanol, Acetic Acid, Butyric Acid | 21.2 | A mixture of acetic and butyric acids as electron acceptors proved efficient. | nih.gov |
| Megasphaera elsdenii NCIMB 702410 | Sucrose | 28.42 | Achieved in a two-phase extraction system. | researchgate.net |
| Megasphaera elsdenii | Glucose | 20.8 | Produced in a fed-batch pertractive fermentation. | mdpi.com |
| Mixed culture with Clostridium kluyveri | Diluted Cheese Whey | 13.97 | Mixed cultures produced more hexanoic acid than single cultures. | mdpi.com |
| Caproiciproducens, Clostridium_sensu_stricto_12, Pseudoclavibacter | Sorghum (two-step fermentation) | 6.65 | Co-feeding ethanol and lactic acid fermentation broths significantly increased yield. | sciopen.com |
| Ruminococcaceae bacterium CPB6 | Lactic Acid | 16.6 | Highest production reported from lactic acid in fed-batch fermentation. | google.com |
Microbial Fermentation Strategies
Engineered Metabolic Pathways in Yeasts (e.g., Saccharomyces cerevisiae, Kluyveromyces marxianus)
Yeasts are attractive hosts for hexanoic acid production due to their robustness and well-characterized genetics. uni-frankfurt.de
In Saccharomyces cerevisiae, two primary metabolic pathways have been engineered for medium-chain fatty acid (MCFA) synthesis: the modified endogenous fatty acid biosynthesis (FAB) pathway and the heterologous reverse β-oxidation (rBOX) pathway. nih.govresearchgate.net The FAB pathway involves mutating the fatty acid synthase (FAS) complex to favor the production of shorter-chain fatty acids like hexanoic acid. uni-frankfurt.denih.gov The rBOX pathway, derived from various species, offers an alternative route for acetyl-CoA chain elongation. nih.govresearchgate.net By combining both pathways in a single engineered S. cerevisiae strain, researchers have achieved hexanoic acid titers of up to 120 mg/L. nih.govresearchgate.net Further metabolic engineering, such as increasing the supply of the precursor coenzyme A (CoA), has also been shown to enhance production. researchgate.net
Kluyveromyces marxianus is another promising yeast for hexanoic acid production, valued for its rapid growth and wide substrate range. researchgate.net A synthetic pathway involving the integration of five to seven genes has been constructed in K. marxianus. snu.ac.kr One recombinant strain produced 154 mg/L of hexanoic acid from galactose. snu.ac.krnih.gov However, product instability was observed, which could be overcome by replacing a key enzyme, AtoB, with Mct1 from S. cerevisiae, leading to a more stable, albeit slower, production route. snu.ac.krnih.gov
Table 1: Engineered Yeast Strains for Hexanoic Acid Production
| Yeast Species | Engineering Strategy | Key Genes/Pathways | Reported Titer | Reference |
| Saccharomyces cerevisiae | Combination of FAB and rBOX pathways | FAS mutants, rBOX pathway genes | 120 mg/L | nih.govresearchgate.net |
| Saccharomyces cerevisiae | Overexpression of mutated FAS | FAS1, FAS2 mutants | 158 mg/L | uni-frankfurt.de |
| Kluyveromyces marxianus | Synthetic chain elongation pathway | AtoB, BktB, Crt, Hbd, Ter | 154 mg/L | snu.ac.krnih.gov |
Anaerobic Bacterial Fermentation (e.g., Megasphaera elsdenii, Clostridium drakei)
Anaerobic bacteria are natural producers of volatile fatty acids, including hexanoic acid.
Megasphaera elsdenii is a prominent candidate for hexanoic acid production, capable of fermenting various carbon sources like glucose and lactate. mdpi.comnih.gov It can produce significant amounts of hexanoic acid, with some studies reporting concentrations up to 19 g/L from glucose and 28.4 g/L from sucrose. mdpi.comnih.gov M. elsdenii utilizes acetate and butyrate (B1204436) to produce hexanoic acid. mdpi.com However, the accumulation of hexanoic acid can be toxic to the cells, limiting productivity. mdpi.com
Clostridium drakei is another anaerobic bacterium capable of producing hexanoic acid, particularly from lactic acid. tum.ded-nb.info It possesses the necessary enzymes for the chain elongation of acetyl-CoA to butyryl-CoA and subsequently to hexanoyl-CoA. d-nb.info Synthetic co-cultures of a genetically modified Acetobacterium woodii (which produces lactic acid from CO2 and H2) and C. drakei have demonstrated the feasibility of producing hexanoate from gaseous substrates. tum.ded-nb.info
Optimizing Bioreactor Conditions for Hexanoic Acid Production
Optimizing bioreactor conditions is crucial for maximizing hexanoic acid yield and productivity. Key parameters include pH, temperature, and substrate feeding strategies.
For Megasphaera elsdenii, maintaining the pH between 5.0 and 6.5 has been shown to be effective for cell growth and acid production. mdpi.com In fed-batch fermentations with in-situ product removal, high concentrations of butyric and hexanoic acid (57.2 g/L combined) have been achieved. mdpi.com Using an anion exchange resin to remove the product during fermentation can prevent cell lysis and double the hexanoic acid productivity, reaching an equivalent of 11 g/L. sci-hub.se
For Clostridium species, temperature and pH are also critical. Neutral pH conditions are generally favorable for the growth and acid production of caproic acid-producing bacteria. nih.gov Reducing the reactor temperature to 30°C has been found to significantly increase the concentration of caproic acid, possibly by overcoming thermodynamic limitations at higher temperatures. nih.gov
Genetic Engineering for Enhanced Hexanoic Acid Yields
Genetic engineering plays a pivotal role in enhancing hexanoic acid production by redirecting metabolic fluxes and introducing novel pathways.
In Saccharomyces cerevisiae, deleting the acyl-CoA synthetase gene FAA2 prevents the degradation of hexanoic acid produced via the reverse β-oxidation pathway. researchgate.net Overexpression of genes involved in the precursor supply, such as those in the coenzyme A biosynthesis pathway, can also significantly boost yields. researchgate.netnih.gov
In Kluyveromyces marxianus, the integration of multiple genes is a key strategy. snu.ac.kr The choice of specific enzymes, such as replacing the E. coli AtoB with the S. cerevisiae Mct1, can improve the stability of hexanoic acid production. nih.gov
For anaerobic bacteria, genetic modification of Acetobacterium woodii to produce lactic acid from CO2 and H2 enables co-culture systems with Clostridium drakei for hexanoate production from these gases. tum.de Further genetic improvements in both strains are being pursued to optimize this process. tum.de
Algae-Based Production Systems
Microalgae are being explored as a potential chassis for producing a variety of biochemicals, including precursors to hexanoic acid. asm.org While direct, high-yield production of hexanoic acid by algae is not yet established, they can be engineered to produce the necessary building blocks. For instance, algae can be genetically modified to express enzymes for converting hexanoic acid to hexanoyl-CoA, which can then be used in downstream synthetic pathways. google.com The economic feasibility of algae-based biofuel and biochemical production is an area of active research, with a focus on optimizing cultivation and processing stages. researchgate.net
Bio-Based Feedstock Utilization (e.g., CO₂, organic waste)
The utilization of low-cost, sustainable feedstocks is a key goal for the bio-based production of hexanoic acid.
Carbon dioxide (CO₂) can be used as a carbon source through synthetic co-cultures. tum.de Genetically engineered Acetobacterium woodii can convert CO₂ and H₂ into lactic acid, which is then used by Clostridium drakei to produce hexanoate. tum.ded-nb.info
Organic waste, such as the organic fraction of municipal solid waste and food waste, is another promising feedstock. rsc.orgnih.gov Anaerobic digestion of organic waste can produce volatile fatty acids, which can serve as precursors for hexanoic acid production. researchgate.netmdpi.com Co-fermentation of sewage sludge and organic waste has been shown to produce significant amounts of caproic acid. mdpi.com The integration of waste management with biorefinery processes offers a pathway towards a circular economy. rsc.orgresearchgate.net
Process Intensification and Downstream Processing Research in Hexanoic Acid Production
Process intensification aims to improve the economics of hexanoic acid production by enhancing efficiency and reducing costs. biorefine2g.eu A major challenge in bio-based production is the recovery of the product from the dilute fermentation broth. acs.orgthescipub.com
Reactive extraction is a promising downstream processing technique for recovering carboxylic acids. acs.org This method involves the use of an extractant that reacts with the acid, facilitating its transfer to an organic phase. acs.org For Megasphaera elsdenii fermentations, a mixture of oleyl alcohol and trioctylamine (B72094) has been used as an effective extraction solvent. mdpi.comresearchgate.net
In-situ product removal, such as extractive fermentation, is a key process intensification strategy. mdpi.comsci-hub.se By continuously removing hexanoic acid from the bioreactor, product toxicity is mitigated, allowing for higher final titers and productivities. mdpi.comsci-hub.se This has been demonstrated to be effective in both free-cell and immobilized-cell cultures of M. elsdenii. sci-hub.se
Research is also focused on optimizing bioreactor design, such as the development of semi-partitioned bioreactors that combine fermentation and extraction in a single vessel. researchgate.net
Metabolic Pathways and Biological Roles of Hexanoic Acid
Biosynthetic Pathways in Microorganisms
Microorganisms employ several metabolic routes to synthesize hexanoic acid. These pathways are crucial for the organism's energy metabolism and for the production of various compounds. nih.gov The primary pathways involved are the Fatty Acid Biosynthesis (FAB) pathway, the Reverse Beta-Oxidation (rBOX) pathway, and routes dependent on acetyl-CoA and oxaloacetate.
Fatty Acid Biosynthesis (FAB) Pathway
The Fatty Acid Biosynthesis (FAB) pathway is a fundamental process in many organisms for the creation of fatty acids. In some engineered microorganisms, such as the yeast Saccharomyces cerevisiae, a mutated FAB pathway can be utilized for the production of medium-chain fatty acids (MCFAs) like hexanoic acid. nih.govnih.gov This pathway typically involves the sequential addition of two-carbon units from acetyl-CoA to a growing acyl chain. However, specific mutations in the fatty acid synthase (FAS) complex can lead to the premature termination of this process, resulting in the release of shorter fatty acids like hexanoic acid. nih.govnih.govoup.com
Reverse Beta-Oxidation (rBOX) Pathway
The reverse beta-oxidation (rBOX) pathway is another significant route for hexanoic acid synthesis, particularly in anaerobic bacteria like Clostridium kluyveri and Megasphaera elsdenii. nih.gov This pathway is essentially the reversal of the fatty acid degradation (β-oxidation) pathway. It elongates short-chain carboxylic acids by sequentially adding two-carbon units derived from acetyl-CoA. researchgate.netbiorxiv.org The key enzymes in this pathway are often sourced from various organisms to be engineered into a host like S. cerevisiae for efficient hexanoic acid production. nih.gov These enzymes include β-ketothiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase (crotonase), and trans-2-enoyl-CoA reductase. nih.govresearchgate.net The rBOX pathway is recognized for its energy efficiency. researchgate.net
Acetyl-CoA and Oxaloacetate Dependent Routes
In some microorganisms, such as Megasphaera elsdenii, hexanoic acid synthesis can proceed through bifurcated pathways involving both acetyl-CoA and oxaloacetate. researchgate.netmdpi.com
Route A (via Acetyl-CoA): This pathway starts with the conversion of pyruvate (B1213749) to acetyl-CoA. Two molecules of acetyl-CoA are then condensed to form acetoacetyl-CoA, which is further processed to crotonyl-CoA, a key precursor for hexanoic acid synthesis. researchgate.netmdpi.com
Route B (via Oxaloacetate): This route involves the reductive tricarboxylic acid (TCA) cycle. Oxaloacetate is used to produce succinate (B1194679), which is then converted to crotonyl-CoA. researchgate.netmdpi.com
Chain Elongation Mechanisms
Chain elongation is the core process in the rBOX pathway, extending the carbon chain of fatty acids. biorxiv.org This process in obligate anaerobic bacteria, often referred to as "chain elongating bacteria," utilizes electron-rich substrates like ethanol (B145695) and lactate (B86563) to produce C4-C8 carboxylates, including hexanoate (B1226103). biorxiv.orgnih.gov The process is a unique metabolic strategy that allows for redox balancing and energy conservation. biorxiv.org In engineered systems, the chain elongation pathway can be constructed using genes from multiple bacteria and yeasts. snu.ac.kr For instance, a pathway in Kluyveromyces marxianus was built using a combination of genes encoding enzymes like acetyl-CoA acetyltransferase, β-ketothiolase, 3-hydroxybutyryl-CoA dehydrogenase, crotonase, and trans-enoyl-CoA reductase. snu.ac.kr
Regulation of Hexanoic Acid Metabolism in Microbial Systems
The metabolism of hexanoic acid in microbial systems is tightly regulated to maintain cellular homeostasis and respond to environmental cues. Key regulatory mechanisms include:
Transcriptional Regulation: In Escherichia coli, the FadR protein acts as a dual-function transcriptional regulator. It represses the genes involved in fatty acid degradation (the fad genes) and activates genes for fatty acid biosynthesis. nih.govresearchgate.net The presence of long-chain fatty acids leads to the induction of the fad enzymes. nih.gov
Catabolite Repression: In many bacteria, the presence of a preferred carbon source like glucose represses the metabolism of other carbon sources, including fatty acids. This is often mediated by the catabolite control protein A (CcpA) in Gram-positive bacteria. mdpi.comasm.org CcpA can regulate the flux of glucose through different metabolic pathways, thereby influencing the availability of precursors for hexanoic acid synthesis. mdpi.com
Product Inhibition: High concentrations of hexanoic acid can be toxic to microorganisms, inhibiting their growth and metabolic activity. frontiersin.orgfrontiersin.org This toxicity is often due to the disruption of the cell membrane and a decrease in intracellular pH. frontiersin.org Some microorganisms have evolved tolerance mechanisms, such as altering their cell membrane composition or utilizing specific exporters to pump out the acid. frontiersin.orgfrontiersin.org
Hexanoic Acid in Inter-species Interactions
Hexanoic acid plays a multifaceted role in the interactions between different species, including within microbial communities and between insects and plants.
Microbial Communities: In mixed microbial cultures, such as those found in anaerobic digesters, the production and tolerance to hexanoic acid can shape the community structure. frontiersin.org Some species, like certain Clostridium species, can dominate the community due to their higher tolerance to the inhibitory effects of medium-chain fatty acids. frontiersin.org The presence of hexanoic acid can also influence the metabolic activities of other bacteria in the community. For example, in the production of Chinese sauce-flavor Baijiu, Lactobacillus is important for the synthesis of esters from compounds like hexanoic acid. mdpi.com Co-cultivation of different bacterial strains can also enhance hexanoic acid production. ceospublishers.com
Insect-Plant Interactions: Hexanoic acid can act as a signaling molecule in the interactions between plants and insects. It can induce plant defense mechanisms, a process known as priming. mdpi.comcsic.esfrontiersin.org When plants are treated with hexanoic acid, they can exhibit a more robust and rapid defense response upon subsequent attack by herbivores. csic.esnih.gov For instance, in Solanaceous plants like potato and eggplant, treatment with hexanoic acid can enhance the toxicity of Bacillus thuringiensis (Bt) toxins against the Colorado potato beetle larvae. mdpi.comnih.gov This is often linked to the activation of the jasmonic acid (JA) signaling pathway in the plant, which is a key regulator of defense against herbivores. mdpi.comcsic.esfrontiersin.org
In Silico Analysis of Metabolic Networks for Hexanoic Acid Production
In silico analysis, which involves computer-based simulations and modeling, is a cornerstone of modern metabolic engineering. rsc.org By constructing genome-scale metabolic models (GSMMs), researchers can simulate the flow of metabolites through complex biochemical networks, predict the effects of genetic modifications, and identify optimal strategies for enhancing the production of desired compounds like hexanoic acid. nih.gov These computational approaches provide a powerful platform for understanding and engineering microbial cell factories. rsc.org
Detailed Research Findings
Research into the microbial production of hexanoic acid has significantly benefited from the application of in silico techniques, particularly through the development and analysis of GSMMs for key producing organisms.
One of the most detailed models was developed for Megasphaera elsdenii, a bacterium recognized for its ability to produce hexanoic acid from various carbon sources. mdpi.commdpi.com A GSMM named iME375 was reconstructed, encompassing 375 genes, 521 reactions, and 443 metabolites. nih.gov Using a computational technique called Flux Balance Analysis (FBA), researchers simulated the metabolic states of M. elsdenii to understand its hexanoic acid synthesis pathways. nih.govnih.gov The analysis revealed a unique "bifurcated pathway" for producing the key intermediate crotonyl-CoA from pyruvate. mdpi.comresearchgate.net This split pathway consists of:
Route A: The conventional fatty acid synthesis pathway proceeding via acetyl-CoA. nih.govresearchgate.net
Route B: An unconventional pathway that utilizes a counter-clockwise operation of the tricarboxylic acid (TCA) cycle, proceeding via succinate. nih.govresearchgate.net
Simulations maximizing for hexanoic acid production showed that the highest yields were achievable when a balanced contribution existed between these two routes. mdpi.comnih.gov Further in silico experiments predicted that supplementing the growth medium with succinate could enhance both biomass formation and the production of hexanoic acid. nih.govnih.gov
Table 1: FBA Simulation Results for Hexanoic Acid Production in M. elsdenii Model iME375
| Parameter | Value | Unit |
|---|---|---|
| Glucose Uptake Rate (Fixed) | 5 | mmol g-1 DCW h-1 |
| Max. Hexanoic Acid Production (Simulated) | 3.51 | mmol g-1 DCW h-1 |
| Metabolic Flux via Route A (acetyl-CoA) | 2.97 | mmol g-1 DCW h-1 |
| Metabolic Flux via Route B (succinate) | 0.54 | mmol g-1 DCW h-1 |
Data sourced from FBA simulations performed on the iME375 model of M. elsdenii. nih.gov
A similar approach was used to analyze Clostridium kluyveri, another well-known producer of hexanoic acid. cdnsciencepub.com A GSMM named iCKL708 was constructed, containing 708 genes, 994 reactions, and 804 metabolites. cdnsciencepub.com FBA simulations with this model indicated that hexanoate production was significantly affected by the ratio of ethanol to acetate (B1210297) in the substrate, as well as the uptake rate of carbon dioxide. cdnsciencepub.com
Beyond network-level analysis, in silico methods like molecular docking are used to investigate specific enzyme-substrate interactions. A study on the polyketide synthase A (PksA) from Aspergillus flavus used docking simulations to understand the binding mechanics of its natural substrate, hexanoic acid. nih.gov The analysis calculated the binding energies between hexanoic acid and the seven distinct domains of the PksA enzyme, providing molecular-level insight into the initiation of the aflatoxin biosynthesis pathway where hexanoic acid acts as a starter unit. nih.gov
Table 2: Molecular Docking Analysis of Hexanoic Acid with PksA Enzyme Domains
| PksA Domain | Binding Energy (kcal/mol) |
|---|---|
| Starter unit: Acyl-carrier protein transacylase | -4.14 |
| Acyl-carrier protein | -3.54 |
| Ketosynthase | -4.74 |
| Acyltransferase | -4.31 |
| Product template | -4.31 |
| Ketoreductase | -4.22 |
| Claisen cyclase | -4.32 |
Binding energy scores represent the interaction between hexanoic acid and various domains of the PksA enzyme, as determined by computational docking analysis. nih.gov
These in silico analyses provide deep insights that guide laboratory experiments. For instance, genomic analysis of Clostridium butyricum GD1-1 was used to identify its caproic acid synthesis pathway, which informed the optimization of fermentation conditions and led to a production concentration of 5.42 g/L. nih.govjmb.or.kr Such computational tools are indispensable for rationally designing and optimizing microbial systems for efficient hexanoic acid production. nih.govsci-hub.se
Hexanoic Acid Derivatives: Synthesis, Characterization, and Structure Activity Relationships
Synthesis of Hexanoic Acid Esters and Other Derivatives
The synthesis of hexanoic acid derivatives is a cornerstone of organic chemistry, employing a range of methods from classical esterification to modern enzymatic processes. These methods allow for the creation of a vast library of compounds with tailored properties.
Esters of hexanoic acid are commonly synthesized through the reaction of hexanoic acid with an alcohol. This can be achieved using traditional chemical methods or through biocatalysis. Enzymatic synthesis, often utilizing lipases such as those from Candida antarctica (CALB) and Rhizomucor miehei, presents an environmentally friendly alternative. mdpi.comoup.com For instance, the enzymatic esterification of hexanoic acid with various aromatic alcohols, including 2-hydroxybenzyl alcohol, 4-hydroxybenzyl alcohol, 4-methoxybenzyl alcohol, and vanillyl alcohol, has been successfully demonstrated. mdpi.com The conversion yields in these reactions can vary, with the synthesis of 4-hydroxybenzyl hexanoate (B1226103) reaching approximately 80% after 24 hours, while the synthesis of 2-hydroxybenzyl hexanoate shows a lower conversion of about 50%. mdpi.com
Another important synthetic route is transesterification, or acidolysis, where an existing ester reacts with hexanoic acid to form a new ester. The synthesis of ethyl hexanoate has been achieved via the transesterification of ethyl caprate and hexanoic acid in n-hexane using immobilized Rhizomucor miehei lipase (B570770), with a maximum ester formation of 96% under optimized conditions. oup.com
Beyond esters, other derivatives can be prepared through various reactions. For example, 5-oxo-hexanoic acid and its derivatives can be synthesized via the Michael addition of acetone (B3395972) to acrylic acid or its derivatives, catalyzed by amines. google.com The synthesis of more complex derivatives often involves multi-step reactions that may include condensation, cyclization, and other functional group transformations. ontosight.ai
| Derivative | Synthesis Method | Reactants | Catalyst/Conditions | Yield | Reference |
| 4-Hydroxybenzyl hexanoate | Enzymatic Esterification | 4-hydroxybenzyl alcohol, hexanoic acid | Candida antarctica lipase B (CALB), tert-butyl methyl ether, 37°C | ~80% (after 24h) | mdpi.com |
| 2-Hydroxybenzyl hexanoate | Enzymatic Esterification | 2-hydroxybenzyl alcohol, hexanoic acid | Candida antarctica lipase B (CALB), tert-butyl methyl ether, 37°C | ~50% | mdpi.com |
| Ethyl hexanoate | Transesterification (Acidolysis) | Ethyl caprate, hexanoic acid | Immobilized Rhizomucor miehei lipase, n-hexane, 50°C | 96% | oup.com |
| 5-Oxo-hexanoic acid methyl ester | Michael Addition | Acetone, acrylic acid methyl ester | Isopropylamine, mesityl oxide | 79.3% (on converted acrylic acid methyl ester) | google.com |
| 6-Azidohexanoic acid | Nucleophilic Substitution | 6-Bromohexanoic acid, sodium azide | DMF, 85°C | 80% | rsc.org |
Functionalization and Modification of the Hexanoic Acid Backbone
The versatility of hexanoic acid lies in the ability to modify its six-carbon backbone, introducing various functional groups that impart unique chemical and biological properties. ontosight.ai These modifications can range from simple substitutions to the attachment of complex molecular entities.
A common modification is the introduction of a halogen, such as bromine, at the α-carbon (C2) to produce compounds like 2-bromohexanoic acid. This is typically achieved through the bromination of hexanoic acid. ontosight.ai The resulting bromo-derivative is a useful synthetic intermediate, as the bromine atom can be readily displaced in nucleophilic substitution reactions to introduce other functionalities. ontosight.ai
Amino groups can also be incorporated into the hexanoic acid chain. For example, 6-aminohexanoic acid can be derivatized to form compounds like 6-azidohexanoic acid by reacting 6-bromohexanoic acid with sodium azide. rsc.org Further modifications can introduce more complex side chains, such as the attachment of a 1-oxoneodecyl group via an amino linkage at the sixth carbon. ontosight.ai Non-proteinogenic amino acids, like (S)-2-amino-6-(isopropylamino)hexanoic acid, have also been synthesized, starting from L-lysine and involving selective protection and alkylation steps.
The introduction of an oxo group is another key functionalization. For instance, 3-oxo-6-(phenylmethoxy)-hexanoic acid ethyl ester features a ketone at the 3-position and a phenylmethoxy group at the 6-position. cymitquimica.com Similarly, 2-methyl-3-oxo-hexanoic acid methyl ester can be synthesized from methyl 3-oxohexanoate. chemicalbook.com The presence of a nitro group, as seen in 4-nitrohexanoic acid, introduces strong electron-withdrawing effects that influence the molecule's reactivity. vulcanchem.com
More complex modifications involve attaching large heterocyclic systems to the hexanoic acid backbone. Examples include derivatives bearing a pyrido(4,3-c)(1)benzazepine ring system or a 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy) moiety. ontosight.ainih.gov These extensive modifications are often pursued in the context of drug discovery to create molecules with specific biological targets. ontosight.aiontosight.ai
Structural Elucidation of Derivatives
The definitive identification and characterization of newly synthesized hexanoic acid derivatives are paramount. A suite of spectroscopic and analytical techniques is employed to elucidate their precise chemical structures.
Mass Spectrometry (MS) is used to determine the molecular weight of the derivative and to gain insights into its structure through fragmentation patterns. ontosight.ai Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for volatile esters, separating them and providing identification based on retention times and mass spectra. Electrospray ionization (ESI) is another common MS technique used for a wide range of derivatives.
Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups. ontosight.ai For example, the characteristic carbonyl (C=O) stretch of an ester group appears around 1740 cm⁻¹. This technique is valuable for confirming the success of reactions such as esterification.
For complex molecules with multiple chiral centers, X-ray crystallography can provide the ultimate proof of structure, revealing the three-dimensional arrangement of atoms in a crystalline solid. ontosight.ai
Structure-Activity Relationship (SAR) Studies of Hexanoic Acid Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a hexanoic acid derivative influences its biological activity. These studies guide the design of new compounds with enhanced potency and selectivity.
Influence of Side Chain Length and Functional Groups on Activity
The length of the alkyl chain and the nature of the functional groups attached to the hexanoic acid backbone have a profound impact on biological activity.
In studies of the antioxidant activity of hexanoic acid esters of phenolic compounds, the position of the hydroxyl group on the aromatic ring was found to be a key determinant. mdpi.com For example, an ester with a hydroxyl group in the ortho-position showed higher antioxidant activity in the CUPRAC assay than one with the hydroxyl group in the para-position. mdpi.com Vanillyl hexanoate, an ester of vanillyl alcohol, demonstrated significant antioxidant activity, comparable to the well-known antioxidant BHT. mdpi.com
Research on the herbicidal activity of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives revealed that the presence of a trifluoromethyl group at the 5-position of the pyridine (B92270) ring is essential for activity. nih.govacs.org Furthermore, it was observed that carboxylic esters exhibited higher herbicidal activity than the corresponding carboxylic amides and free acids, and the activity decreased as the carbon chain of the ester group was extended. nih.govacs.org
In the context of quorum sensing in bacteria, a library of ten chemically synthesized hexanoic acid derivatives with the same carbon chain length as C6-HSL but different headgroups was tested. m-hikari.com The study found that two of the compounds acted as agonists in the LuxR system of V. fischeri, while three others had the same effect in the CviR system of C. violaceum, highlighting the importance of the headgroup structure in modulating activity. m-hikari.com
Studies on derivatives affecting mosquito oviposition showed that the presence or absence of a methyl branch on the hexanoic acid chain had a greater effect on egg numbers than the difference between a carbonyl and a carboxylic acid functional group. nih.gov
Comparative Studies with Related Carboxylic Acids
To further understand the structural requirements for activity, hexanoic acid derivatives are often compared with derivatives of other carboxylic acids.
In a study investigating acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, tertiary amine derivatives of cinnamic acid, phenylpropionic acid, sorbic acid, and hexanoic acid were synthesized and evaluated. nih.gov The results indicated that the cinnamic acid derivatives were generally the most potent AChE inhibitors compared to the derivatives of the other acids with the same aminoalkyl side chain. nih.gov This suggests that the unsaturated bond and the benzene (B151609) ring in the cinnamic acid scaffold are important for inhibitory activity. nih.gov
Another study compared the ability of various carboxylic acids, including hexanoic acid and adipic acid, to functionalize Janus MnO₂ nanomaterials for the catalytic oxidation of asphaltenes. researchcommons.orgresearchgate.net This research aims to understand how the structure of the carboxylic acid affects the surface properties and catalytic activity of the nanomaterials.
The table below summarizes the findings from a comparative study on the AChE inhibitory activity of various carboxylic acid derivatives.
| Carboxylic Acid Scaffold | Derivative Example | AChE Inhibitory Activity (IC₅₀) | Reference |
| Cinnamic acid | Compound 6g | 3.64 µmol/L | nih.gov |
| Phenylpropionic acid | Corresponding derivative | Less potent than cinnamic acid derivative | nih.gov |
| Sorbic acid | Corresponding derivative | Less potent than cinnamic acid derivative | nih.gov |
| Hexanoic acid | Corresponding derivative | Less potent than cinnamic acid derivative | nih.gov |
Advanced Characterization and Analytical Methodologies for Hexanoic Acid
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating hexanoic acid from complex samples and for its quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile compounds like hexanoic acid. nih.govresearchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer for detection and identification. researchgate.net
For the analysis of short-chain fatty acids, including hexanoic acid, GC-MS provides a reliable and reproducible method for both separation and quantification. nih.gov Derivatization is sometimes employed to increase the volatility of the acids. acs.org For instance, the analysis of hexanoic acid in various biological and food samples is often performed using GC-MS. nist.govshimadzu.com The retention time of hexanoic acid in the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of short-chain fatty acids (SCFAs) like hexanoic acid, particularly in complex biological matrices. nih.govmdpi.com This technique overcomes some of the limitations of gas chromatography (GC), such as the need for derivatization of volatile compounds, although derivatization can also be employed in LC-MS to enhance sensitivity. nih.govunimi.it
One approach involves a straightforward chemical derivatization of hexanoic acid to its acylhydrazine form, followed by LC-MS/MS analysis. nih.gov A study successfully quantified hexanoic acid in human serum using this method, coupled with isopropanol (B130326) protein precipitation. nih.govunimi.it The analysis was performed on an HPLC system connected to a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. unimi.it For hexanoic acid, the parent transition m/z 115>115 was monitored. unimi.it This method demonstrated high specificity with a limit of detection (LOD) and limit of quantification (LOQ) of 3 ng/mL and 10 ng/mL, respectively. unimi.it
Another rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester (DA-6) and mepiquat (B94548) chloride in soil and cotton. researchgate.netrsc.org This method utilized an electrospray ionization source in positive mode and achieved a determination time of less than 2.0 minutes. researchgate.netrsc.org The LOD for the analytes was below 0.005 mg kg⁻¹, and the LOQ did not exceed 0.015 mg kg⁻¹. researchgate.netrsc.org
The use of internal standards, such as hexanoic acid-d3, is common in LC-MS methods to ensure accurate quantification by correcting for matrix effects and variations in instrument response. caymanchem.com
Table 1: LC-MS/MS Parameters for Hexanoic Acid Analysis
| Parameter | Value | Source |
|---|---|---|
| Ionization Mode | Negative ESI | unimi.it |
| Parent Transition | m/z 115>115 | unimi.it |
| Declustering Potential | -30 eV | unimi.it |
| Collision Energy | -5 eV | unimi.it |
| Limit of Detection (LOD) | 3 ng/mL | unimi.it |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids, including hexanoic acid. semanticscholar.org It is often coupled with ultraviolet (UV) or photodiode array (PDA) detectors. semanticscholar.orgresearchgate.net
A method for the simultaneous detection of eight organic acids, including hexanoic acid, in animal feed was developed using HPLC with a PDA detector. semanticscholar.orgresearchgate.net The separation was achieved on a reverse-phase column. researchgate.net Method validation demonstrated good linearity, sensitivity, and accuracy, with average recoveries for the eight organic acids ranging from 76.3% to 99.2%. researchgate.net The limits of detection (LODs) and limits of quantification (LOQs) were in the range of 11 to 8,026 µg/kg and 40 to 26,755 µg/kg, respectively. researchgate.net
Another HPLC method for analyzing fatty acids involves derivatization to p-bromophenacylesters. dr-maisch.com This allows for the separation of a range of fatty acids, including hexanoic acid, on an ODS (octadecylsilyl) column. dr-maisch.com For the analysis of hexanoic acid in specific matrices like orange juices, HPLC can be used directly. scientificlabs.iesigmaaldrich.com It has also been employed with fluorescence derivatization for analysis in herbal medicine samples. scientificlabs.iesigmaaldrich.com
Simple reverse-phase (RP) HPLC methods can analyze hexanoic acid using a mobile phase of acetonitrile, water, and an acid like phosphoric acid or, for MS compatibility, formic acid. sielc.com
Table 2: HPLC Method Validation for Hexanoic Acid in Animal Feed
| Parameter | Result | Source |
|---|---|---|
| Average Recovery | 76.3% - 99.2% | researchgate.net |
| LOD Range (for 8 acids) | 11 - 8,026 µg/kg | researchgate.net |
| LOQ Range (for 8 acids) | 40 - 26,755 µg/kg | researchgate.net |
| Intraday Peak Area Variation | <5.3% | researchgate.net |
Theoretical and Computational Approaches to Characterization
Alongside experimental techniques, theoretical and computational methods provide profound insights into the molecular properties and behavior of hexanoic acid.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been successfully applied to study hexanoic acid.
Anharmonic DFT calculations have been used to reproduce and interpret the near-infrared (NIR) spectra of hexanoic acid. nih.gov These calculations help in understanding the specific spectral features, including those arising from the dimerization of fatty acid molecules through hydrogen bonding. nih.gov This approach allows for detailed band assignments in the NIR spectra, correlating spectral features with the molecular structure of both saturated and unsaturated alkyl chains. nih.gov DFT calculations have also been employed to predict the aqueous solvation free energies of various compounds, including hexanoic acid. acs.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. acs.org Classical MD simulations have been used to investigate the bulk and surface properties of hexanoic acid over a range of temperatures (298.15–373.15 K). acs.orgresearchgate.netacs.org
Using force fields like AMBER and OPLS-AA, researchers have simulated properties such as density, surface tension, and viscosity. acs.orgresearchgate.netacs.org The simulated densities and surface tensions showed good agreement with experimental measurements, within 2.9% and 2% respectively. acs.orgacs.org These simulations revealed that in the liquid state, the carboxylic headgroups of hexanoic acid form tight hydrogen bonds, while the alkyl chains interact more loosely. researchgate.netacs.org The simulations also indicated an enhanced density at the liquid-vapor interface, a characteristic of liquids with highly anisotropic molecules. researchgate.netacs.org
MD simulations have also been used to study the adsorption of hexanoic acid onto surfaces like calcite, providing insights into the microscopic behavior and adsorption mechanisms relevant to crude oil recovery processes. researchgate.net
Modeling of Interfacial Properties
Computational modeling is crucial for understanding the behavior of hexanoic acid at interfaces, which is important in applications like surfactants and emulsions.
MD simulations have been employed to study the interfacial properties of hexanoic acid in systems like a water/hexanoic acid/heptane mixture. researchgate.net These simulations can monitor the concentration dependence of interaction energies between the different components. researchgate.net Such studies have confirmed that the surfactant-solvent energy minimum is a general feature of interfacial surfactant behavior and not an artifact of the specific potential used in the calculations. researchgate.net
Furthermore, MD simulations have been used to investigate the influence of surface modification of nanoparticles with carboxylic acids, including hexanoic acid, on the interfacial structure and affinity with polymer melts. aip.org All-atom MD simulations explored the effects of surface coverage and modifier length on the interaction between modified alumina (B75360) (Al2O3) and polymers like polypropylene. aip.org
Scanning Tunneling Microscopy (STM) studies, combined with modeling, have also elucidated the formation of supramolecular structures of hexanoic acid with other molecules, like coronene (B32277), at a gold-solution interface. wsu.edu These studies suggest that hexanoic acid molecules can form a stable, hexagonal symmetry monolayer surrounding the coronene molecules. wsu.edu
Development of Reference Standards and Quality Control Methods
The availability of high-purity reference standards and robust quality control (QC) methods is fundamental for ensuring the accuracy and reliability of analytical measurements of hexanoic acid.
Analytical standards of hexanoic acid are commercially available and are used for various applications, including the determination of the analyte in food products like orange juices and in herbal medicines by HPLC. scientificlabs.iesigmaaldrich.com These standards are suitable for both HPLC and GC techniques. sigmaaldrich.com
Certified Reference Materials (CRMs) for hexanoic acid are produced by accredited manufacturers in accordance with international standards such as ISO 17034. lgcstandards.comcpachem.com These CRMs are essential for calibrating analytical instruments and validating methods. They come with a certificate of analysis providing detailed information about the material's properties and its certified value. scientificlabs.ie
Several suppliers offer hexanoic acid as an analytical standard or as part of short-chain fatty acid mixtures for use as reference standards in GC- or LC-MS analysis. biomol.comcaymanchem.comcaymanchem.com These standards are critical for QC in various fields, including food and beverage analysis, pharmaceutical research, and metabolomics. lgcstandards.comaxios-research.com For instance, deuterated internal standards like hexanoic acid-d3 are available for use in quantitative mass spectrometry-based assays. caymanchem.com
The development of these reference materials involves rigorous testing for homogeneity and long-term stability to ensure their quality and reliability over their shelf life. muva.de
Industrial and Agricultural Applications of Hexanoic Acid and Its Derivatives
Role as a Chemical Intermediate and Raw Material
Hexanoic acid and its derivatives are fundamental platform chemicals, serving as crucial intermediates and raw materials across a wide spectrum of industries. riverlandtrading.comconsolidated-chemical.com The primary industrial application of hexanoic acid is in the manufacturing of its esters, which are used for artificial flavors, and in the production of hexyl derivatives like hexylphenols and hexylresorcinol. atamanchemicals.comatamanchemicals.comatamankimya.com Its versatile nature allows it to be a precursor for a variety of organic compounds, including esters and amides. riverlandtrading.com
One significant derivative, 2-Ethylhexanoic acid (2-EHA), is a branched-chain carboxylic acid widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents. atamanchemicals.comatamanchemicals.com These metal salts, such as those of cobalt, zirconium, and manganese, function as catalysts in various industrial processes and as driers for paints, inks, and coatings. atamanchemicals.comatamanchemicals.com Furthermore, hexanoic acid and its derivatives are essential raw materials in the synthesis of pharmaceuticals, surfactants, and compounds for the personal care industry. consolidated-chemical.comatamanchemicals.comontosight.ai They also serve as intermediates in the production of adhesives, sealants, and corrosion inhibitors. atamanchemicals.comatamankimya.com
Applications in Material Science and Polymer Chemistry
In the realms of material science and polymer chemistry, hexanoic acid and its derivatives contribute to the creation and modification of various polymers. 2-Ethylhexanoic acid is utilized in the production of polymer stabilizers, which enhance the heat resistance and durability of plastics like polyvinyl chloride (PVC). atamanchemicals.comatamanchemicals.com Certain metal carboxylates derived from 2-Ethyl-1-hexanoic acid also function as catalysts in polymerization reactions, such as the use of tin 2-ethylhexanoate (B8288628) in the manufacturing of poly(lactic-co-glycolic acid). atamanchemicals.com
The versatility of these compounds is further demonstrated by their role as monomers or reactants in polycondensation reactions, contributing to the formation of polymeric materials with specific, tailored properties. atamanchemicals.com A complex polymer used in coatings, adhesives, and composites is the result of reacting 2-ethylhexanoic acid with several diols and a cross-linking agent. ontosight.ai This polymer's backbone, provided by the hexanoic acid component, imparts hydrophobic properties and strength. ontosight.ai Notably, hexanoic acid is included on the positive list of the EU regulation 10/2011 for plastics intended for food contact applications. sigmaaldrich.com
Utilization in Fuel Production
Hexanoic acid is an emerging platform chemical in the renewable energy sector, particularly in the production of advanced biofuels. atamankimya.commarketresearchintellect.com As a fatty acid, it can be converted into biodiesel, contributing to the development of more sustainable fuel alternatives. marketresearchintellect.com
Biofuels and Bio-jet Fuels
Research has highlighted the benefits of hexanoic acid in enhancing biofuel quality. For instance, its use as a supplement in the cultivation of the yeast Yarrowia lipolytica has been shown to increase the microbial oil's content of oleic acid. researchgate.net A high concentration of oleic acid is advantageous for biofuel production because it improves the cold-flow properties of biodiesel and is beneficial for the hydro-conversion processes used to create bio-jet fuel. researchgate.net
Furthermore, a mixture of medium-chain carboxylic acids, with hexanoic acid as the primary component, can be produced through the anaerobic fermentation of lignocellulosic biomass. rsc.org This mixture can then be catalytically upgraded to produce long-chain ketones (C10–C20 molecules) that fall within the jet fuel range. rsc.org Another promising route involves the conversion of hexanoic acid into a blend of 1-hexanol (B41254) and hexyl hexanoate (B1226103), which can serve as a blendstock for both diesel and biodiesel fuels. researchgate.net These processes are part of the broader category of Hydrotreated Esters and Fatty Acids (HEFA), a commercially mature pathway for producing "drop-in" bio-jet fuels that are functionally equivalent to their petroleum-based counterparts. cbsci.caieabioenergy.com
Applications in Lubricants and Plasticizers
In the polymer industry, these compounds are crucial for producing plasticizers, which are additives that increase the flexibility, processability, and durability of plastics. riverlandtrading.commarketresearchintellect.com They are particularly important in the manufacturing of PVC products. atamanchemicals.com Esters derived from 2-Ethylhexanoic acid are also a major component of plasticizers for polyvinyl butyral (PVB) films, which are used in the production of safety glass. atamankimya.com
Role in Flavors and Fragrances
One of the most established applications of hexanoic acid is in the flavor and fragrance industry. sigmaaldrich.comottokemi.com Its primary role is in the manufacture of its esters, which are used as artificial flavoring agents in a wide array of food products. atamanchemicals.comatamanchemicals.com Hexanoic acid itself imparts a characteristic cheesy, fatty, and sour flavor profile. riverlandtrading.comperfumersworld.comperfumerflavorist.com It is found naturally in goat's milk and is a component of vanilla and cheese. atamanchemicals.comatamanchemicals.com
It is used to create or enhance flavors in dairy products like butter and cheese, as well as in baked goods, rum, and various fruit profiles. riverlandtrading.comperfumersworld.comperfumerflavorist.com In fragrances, it is used to add specific notes, for example in lavender compositions. perfumersworld.com The compound is noted for its persistence, with an odor life of 336 hours on a smelling strip. perfumersworld.com
Table 1: Recommended Starting Levels of Hexanoic Acid in Flavor Profiles
| Flavor Profile | Recommended Starting Level (ppm) | Effect |
| Bread/Pizza Base | 3,000 | Underpins a rich, fermented profile. perfumerflavorist.com |
| Caramel/Toffee | 2,000 | Enhances creamy profiles. perfumerflavorist.com |
| Plum | 1,000 | Adds life and attack. perfumerflavorist.com |
| Orange Juice | 800 | Adds lift and authenticity. perfumerflavorist.com |
| Mango | 500 | Adds depth and balance. perfumerflavorist.com |
| Apricot/Peach | 500 | Enhances skin notes. perfumerflavorist.com |
| Apple/Pear | 400 | Adds complexity and enhances skin character. perfumerflavorist.com |
| Passionfruit | 300 | Adds bite and realism. perfumerflavorist.com |
| Banana | 100 | Adds complexity. perfumerflavorist.com |
Agrochemical Applications
Hexanoic acid and its derivatives have several important uses in the agricultural sector. riverlandtrading.com The derivative 2-Ethylhexanoic acid serves as a dispersing agent in agrochemical formulations, improving the solubility and distribution of active ingredients in pesticides, herbicides, and fungicides. atamanchemicals.com It also acts as a chemical intermediate in the synthesis of these crop protection products. atamanchemicals.comontosight.ai
Beyond formulation aids, hexanoic acid itself shows direct biological activity, being used as a plant growth promoter. atamankimya.com It is also employed in coatings for fertilizers to help control the release of nutrients into the soil. atamanchemicals.com In the field of biopesticides, hexanoic acid is classified as a biochemical pesticide and is used as an attractant for mosquitoes. regulations.gov It is typically combined with other compounds like lactic acid and ammonium (B1175870) bicarbonate in slow-release sachets for use in mosquito traps, offering a method to manage insect populations with a reduced need for conventional insecticides. regulations.gov
Plant Protection Agents
Hexanoic acid is recognized as a natural compound capable of inducing resistance in plants against a variety of pathogens. frontiersin.org It acts as a priming agent, preparing the plant's defense mechanisms for a more rapid and robust response upon pathogen attack. frontiersin.orgnih.gov This priming effect can lead to the activation of broad-spectrum defenses, including callose deposition and the enhancement of signaling pathways involving salicylic (B10762653) acid (SA) and jasmonic acid (JA). frontiersin.org
Research has demonstrated the efficacy of hexanoic acid in protecting tomato plants against fungal pathogens like Botrytis cinerea and bacterial pathogens such as Pseudomonas syringae. researchgate.netapsnet.org The application of hexanoic acid can reduce disease symptoms and inhibit pathogen growth. frontiersin.orgresearchgate.net It has also been shown to be effective in protecting citrus plants from fungal diseases. iobc-wprs.org The protective action of hexanoic acid is multifaceted, involving direct antimicrobial activity at higher concentrations and the induction of plant defense responses at lower, non-phytotoxic concentrations. researchgate.net This dual functionality makes it a promising agent for integrated pest management strategies, aiming to reduce reliance on synthetic fungicides. nih.gov
Herbicidal Properties of Derivatives
Derivatives of hexanoic acid have been synthesized and investigated for their herbicidal properties. acs.orgontosight.aiontosight.ai For instance, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives have shown potent herbicidal activity against both broad-leaf and grass weeds in laboratory assays. acs.org Structure-activity relationship (SAR) analysis of these compounds revealed that specific chemical modifications, such as the presence of a trifluoromethyl group on the pyridine (B92270) ring and the nature of the carboxylic acid group (esters showing higher activity than amides or free acids), are crucial for their herbicidal efficacy. acs.org
Another area of research involves the development of novel indole-3-carboxylic acid derivatives, which are structurally related to natural auxins and can act as antagonists to auxin receptors, leading to herbicidal effects. nih.gov These synthetic auxin-like compounds can disrupt plant growth and development, making them effective for weed control. nih.gov Furthermore, certain derivatives of 2-ethyl-1-hexanoic acid are being explored for their potential use in the formulation of herbicides and pesticides. atamanchemicals.com
Management of Plant Pathogens (e.g., Xanthomonas perforans, Xanthomonas citri)
Hexanoic acid has emerged as a potential alternative to copper-based bactericides for managing diseases caused by Xanthomonas species. researcher.lifenih.gov Bacterial spot of tomato, caused by Xanthomonas perforans, is a significant disease that reduces fruit quality and yield. mdpi.com In vitro studies have demonstrated that hexanoic acid exhibits bactericidal activity against copper-tolerant strains of X. perforans at lower concentrations than copper sulfate. mdpi.comresearchgate.net Greenhouse trials have also shown that hexanoic acid application can significantly reduce disease severity on tomato plants. mdpi.com
Similarly, hexanoic acid has shown promise in controlling citrus canker, a devastating disease caused by Xanthomonas citri subsp. citri. iobc-wprs.orgnih.gov Research indicates that hexanoic acid can inhibit the growth of X. citri and protect citrus leaves from infection. iobc-wprs.orgnih.gov The mechanism of action appears to involve the induction of plant defense responses, such as enhanced callose deposition and the activation of the jasmonic acid (JA) signaling pathway. iobc-wprs.org
**Table 1: In vitro activity of Hexanoic Acid against *Xanthomonas perforans***
| Concentration (mg/L) | Activity | Time to Exhibit Bactericidal Effect | Reference |
|---|---|---|---|
| 1024 | Bactericidal | Within 1 hour | mdpi.com |
| 512 | Bactericidal | Within 1 hour | mdpi.comresearchgate.net |
| 256 | Bacteriostatic | > 1 hour | mdpi.com |
| 128 | Bacteriostatic | > 1 hour | mdpi.com |
| 64 | Bacteriostatic | > 1 hour | mdpi.com |
| 32 | No significant activity | N/A | mdpi.com |
Effects on Soil Microbial Communities
The application of hexanoic acid can influence the composition and activity of soil microbial communities. Studies have shown that organic amendments that release volatile organic compounds, including hexanoic acid, can impact soil nematode populations. researchgate.net Specifically, hexanoic acid has demonstrated nematicidal activity against root-knot nematodes such as Meloidogyne javanica and Meloidogyne incognita. researchgate.net
Furthermore, the introduction of hexanoic acid into the soil can alter the balance of different microbial groups. The impact on microbial communities can be dependent on the existing soil conditions and management practices. researchgate.net While research into the broader ecological effects of hexanoic acid on beneficial soil microbes is ongoing, its potential as a biodegradable alternative to more persistent chemical treatments is a key area of interest. mdpi.com
Use in Silage Preservation and Hygienic Quality
Hexanoic acid is utilized as an additive in the production of silage, which is fermented, high-moisture fodder used as animal feed. Its primary role is to improve the fermentation process and the hygienic quality of the final product. nih.govmdpi.com The addition of hexanoic acid to corn silage has been shown to accelerate the initial drop in pH, a critical factor for successful ensiling. nih.govresearchgate.net
Table 2: Effect of Hexanoic Acid on Corn Silage Fermentation and Microbial Composition
| Parameter | Treatment | Observation | Reference |
|---|---|---|---|
| pH | Hexanoic Acid | Accelerated pH decline in the first 5 days | nih.govresearchgate.net |
| Mycotoxins | Hexanoic Acid | Lower concentrations of aflatoxin B1, zearalenone, and deoxynivalenol (B1670258) in fungally-infested silage | nih.gov |
| Bacterial Abundance | Hexanoic Acid | Decreased relative abundance of Klebsiella, Pantoea, and Enterobacter initially | nih.govresearchgate.net |
| Fungal Abundance | Hexanoic Acid | Decreased relative abundance of Aspergillus, Issatchenkia, and Penicillium in non-infested silage | nih.gov |
Environmental and Sustainability Aspects of Hexanoic Acid Research
Biodegradability and Environmental Fate
Hexanoic acid has been shown to biodegrade rapidly in various environmental simulations, suggesting it is not likely to persist in soil or water. nih.gov In aqueous screening tests, its quick biodegradation indicates a low potential for accumulation in aquatic environments. nih.gov The primary mechanism of degradation is through β-oxidation, a common fatty acid metabolic pathway in many microorganisms. researchgate.net
When released into water, hexanoic acid is not expected to adsorb significantly to suspended solids and sediment. nih.gov Because it exists in an ionized form in water, volatilization is not a significant fate process. nih.govcanada.ca The compound is also generally resistant to hydrolysis in aqueous environments. nih.gov
A patented microbial consortium, BioTiger™, has demonstrated the ability to cometabolically biodegrade hexanoic acid in the presence of oil sands tailings, highlighting potential for in-situ bioremediation of contaminated sites. researchgate.net Studies on the degradation of medium-chain-length dicarboxylic acids in Cupriavidus necator H16 have revealed differences in the β-oxidation pathway compared to that of fatty acids like hexanoic acid, providing deeper insights into its microbial breakdown. researchgate.netasm.org
Table 1: Environmental Fate of Hexanoic Acid
| Environmental Compartment | Fate and Behavior | Key Processes |
|---|---|---|
| Water | Rapid biodegradation, low adsorption to sediment, no significant volatilization. nih.gov | Microbial degradation (β-oxidation). researchgate.net |
| Soil | Susceptible to biodegradation. nih.gov | Microbial degradation. regulations.gov |
Ecotoxicological Considerations
The effects of hexanoic acid on non-target organisms are a key aspect of its environmental profile. Generally, it is considered to have low toxicity to many organisms.
For fish and aquatic invertebrates, hexanoic acid is classified as practically non-toxic. regulations.gov The bioconcentration factor (BCF) is estimated to be low, suggesting a minimal potential for accumulation in aquatic organisms. nih.gov However, some studies indicate moderate toxicity to aquatic life, with reported LC50 (lethal concentration for 50% of a population) values for fish ranging from 88 mg/L to over 300 mg/L. acme-hardesty.com
Regarding terrestrial organisms, the risk is also considered low. europa.eu Fatty acids are a normal part of the diet for many animals and are readily metabolized. regulations.goveuropa.eu For non-target insects like honeybees, the risk is considered minimal, partly because they are not typically attracted to the odor of hexanoic acid. regulations.gov
While straight-chain hexanoic acid shows low toxicity, some of its derivatives, like perfluorohexanoic acid (PFHxA), have come under scrutiny for their potential ecotoxicological effects. frontiersin.orgnih.govfrontiersin.org Studies on PFHxA have shown that at high concentrations, it can alter the structure of freshwater microbial communities and inhibit microbial growth. frontiersin.orgfrontiersin.org
Table 2: Ecotoxicity of Hexanoic Acid to Non-Target Organisms
| Organism Group | Toxicity Level | Findings |
|---|---|---|
| Fish | Practically non-toxic to moderately toxic. regulations.govacme-hardesty.com | LC50 values vary depending on the species and test conditions. acme-hardesty.com |
| Aquatic Invertebrates | Practically non-toxic. regulations.gov | Low potential for adverse effects. |
| Birds and Mammals | Low risk. europa.eu | Readily metabolized as part of a normal diet. regulations.goveuropa.eu |
| Honeybees | Low risk. regulations.gov | Not attracted to the scent of hexanoic acid. regulations.gov |
Green Chemistry Principles in Hexanoic Acid Production
The application of green chemistry principles to the production of hexanoic acid is a growing area of research, aimed at reducing the environmental impact of its synthesis. marketresearchintellect.commlsu.ac.inacs.org
A key focus is the use of renewable feedstocks. marketresearchintellect.commlsu.ac.inacs.org Traditional production often relies on petrochemical sources, but there is a significant shift towards bio-based methods, such as the fermentation of plant-based materials like palm and coconut oil. marketresearchintellect.com A novel biorefinery process called chain elongation utilizes mixed organic waste and ethanol (B145695) to produce renewable hexanoic acid. figshare.comacs.orgatamanchemicals.com This process can be conducted under non-sterile conditions and in a continuous mode. acs.org Another innovative approach is microbial electrosynthesis (MES), which uses CO2 and renewable electricity to produce hexanoic acid. tudelft.nlnwo.nl
Catalysis is another core principle of green chemistry being applied to hexanoic acid production. mlsu.ac.inacs.org Biocatalysis, using enzymes or whole-cell systems, offers a more sustainable alternative to traditional chemical catalysis. d-nb.infomdpi.com For instance, immobilized Candida antarctica lipase (B570770) B has been used for the esterification of hexanoic acid and in the synthesis of its precursors. d-nb.infomdpi.commdpi.com The hydrodeoxygenation of hexanoic acid to produce biofuels is also being explored using robust and selective catalysts. researchgate.net
Designing for energy efficiency is also crucial. mlsu.ac.inacs.org This involves developing synthetic methods that can be conducted at ambient temperature and pressure, thereby minimizing energy requirements. mlsu.ac.inacs.org The use of safer solvents, or ideally solventless systems, is another important aspect of making hexanoic acid production greener. mdpi.comroyalsocietypublishing.org
Life Cycle Assessment of Hexanoic Acid Production Processes
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life. acs.orgnih.gov Several LCA studies have been conducted on hexanoic acid production to identify environmental hotspots and guide process improvements. acs.orgtudelft.nlnih.gov
A gate-to-gate LCA of hexanoic acid production from mixed organic waste via chain elongation identified the use of ethanol as the dominant contributor to environmental impacts across various categories, including global warming potential, acidification potential, and eutrophication potential. acs.orgnih.gov The study also highlighted the significant environmental impact of the extraction solvent and the chemicals used for pH neutralization, such as sodium hydroxide (B78521) and hydrochloric acid. acs.orgnih.gov
Another LCA compared the environmental impacts of producing hexanoic acid from brewery waste with the conventional method of extraction from palm kernel oil. digitellinc.com The results showed that the production from brewery waste had significantly lower environmental impacts in all assessed categories. digitellinc.com For example, the climate change impact was almost 120 times lower for the brewery waste-based process. digitellinc.com However, this study also pointed out that the use of sodium hydroxide for pH control and the diversion of spent grain from animal feed were the main environmental drivers for this process. digitellinc.com
An LCA of hexanoic acid production via microbial electrosynthesis (MES) from CO2 and renewable electricity showed a carbon footprint similar to fermentation-based and plant-based production. tudelft.nl A key advantage of the MES process is its significantly lower direct land use compared to plant-based production. tudelft.nl
These LCA studies provide valuable insights for optimizing hexanoic acid production to enhance its environmental sustainability. acs.orgtudelft.nlnih.govdigitellinc.com They consistently point towards the need to reduce reliance on energy-intensive inputs and to find more sustainable alternatives for reagents and feedstocks. acs.orgnih.govdigitellinc.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Hexanoic acid |
| Ethanol |
| Sodium hydroxide |
| Hydrochloric acid |
| Perfluorohexanoic acid (PFHxA) |
| Carbon dioxide (CO2) |
| Acetyl-CoA |
| Succinyl-CoA |
| Butanoyl-CoA |
| 6-hydroxycaproic acid |
| 5-hydroxypentanoic acid |
| 4-hydroxybutanoic acid |
| 6-aminocaproic acid (6ACA) |
| 5-aminovaleric acid (5AVA) |
| γ-aminobutyric acid (GABA) |
| Caprolactam |
| 3-hydroxy-2-butanone |
| Enanthic acid |
| Octanoic acid |
| n-nonanoic acid |
| Capric acid |
| Laurate |
| Gluconic acid |
| HMF (5-Hydroxymethylfurfural) |
| Fructose |
| Adipic acid |
| Lactic acid |
| Acetic acid |
| Propionic acid |
| Phenanthrene |
| Hexanoamide |
| n-amyl alcohol |
| n-amyl caproate |
| 1-hexanol (B41254) |
| Hexyl hexanoate (B1226103) |
| Ethyl caproate |
| Ethyl acetate (B1210297) |
| Benzene (B151609) |
| Phenol |
| Ibuprofen |
| Naphthalene |
| Protocatechuic acid |
| 2-ethylhexanoic acid (2-EHA) |
| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) |
| Di(2-ethylhexyl) adipate (B1204190) (DEHA) |
| 2-ethylhexanol |
| Perfluorooctanoic acid (PFOA) |
| Decanoic acid |
| Caprylic acid |
| Anisole |
| 4-methoxy phenyl hexyl ketone |
| L-norleucine |
Future Directions and Advanced Research Frontiers
Novel Synthetic and Bioproduction Technologies for Hexanoic Acid
The pursuit of sustainable and economically viable production routes for hexanoic acid is a primary driver of current research. Innovations are emerging in both traditional chemical synthesis and biotechnology, aiming to reduce reliance on petrochemical feedstocks and improve process efficiency.
Chemical Synthesis Advancements: Future synthetic strategies are focused on catalytic conversions of renewable resources. One promising avenue involves the selective hydrodeoxygenation of biomass-derived platform chemicals, such as furfural, to produce hexanoic acid. This approach leverages novel heterogeneous catalysts (e.g., bimetallic systems on carbon supports) to achieve high yields under milder reaction conditions, thereby lowering the energy intensity of the process. Another area of exploration is electrochemical synthesis, where CO₂ or simple organic molecules are electrochemically reduced and elongated to form C6 chains, offering a potential pathway powered by renewable electricity.
Bioproduction Innovations: Microbial fermentation is at the forefront of green hexanoic acid production. Research is moving beyond native producers to genetically engineered "microbial cell factories." Advanced metabolic engineering of organisms like Escherichia coli and Saccharomyces cerevisiae is enabling the high-titer production of hexanoic acid from simple sugars. A particularly significant area is the development of processes based on microbial chain elongation. In this system, anaerobic microbiomes or co-cultures utilize simple substrates like ethanol (B145695) and acetate (B1210297) to build the six-carbon backbone of hexanoic acid. This route is advantageous as it can valorize waste streams from other industrial fermentations. Furthermore, cell-free enzymatic systems, where a cascade of purified enzymes is used in a reactor, are being investigated to overcome the limitations of cellular metabolism and achieve higher conversion efficiencies.
The following table provides a comparative overview of emerging production technologies for hexanoic acid.
| Production Method | Typical Feedstock | Key Technology / Organism | Primary Advantages | Current Research Challenges |
|---|---|---|---|---|
| Catalytic Conversion | Biomass-derived furfural, levulinic acid | Heterogeneous bimetallic catalysts (e.g., Pd-Fe, Ni-W) | High selectivity; potential for integration in biorefineries. | Catalyst stability and deactivation; separation of products. |
| Electrochemical Synthesis | CO₂, ethanol, acetate | Advanced electrocatalysts and membrane electrode assemblies | Uses renewable electricity; potential for carbon capture and utilization. | Low current efficiency; product selectivity (Faradaic efficiency). |
| Engineered Microbial Fermentation | Glucose, xylose | Genetically modified E. coli, S. cerevisiae | High-density cultivation; well-understood genetic tools. | Product toxicity to host cells; metabolic burden. |
| Microbial Chain Elongation | Ethanol, acetate, lactate (B86563), syngas | Anaerobic consortia (e.g., Clostridium kluyveri) | Valorization of waste streams; no sterile conditions required. | Complex microbial interactions; downstream product extraction. |
| Cell-Free Enzymatic Synthesis | Acetyl-CoA, sugars | Enzyme cascades (thiolases, dehydrogenases) | High theoretical yields; circumvents cell viability issues. | Enzyme stability and cost; cofactor regeneration. |
Advanced Derivative Design and Functionality
The next frontier for hexanoic acid lies in its use as a molecular building block for high-performance materials and functional chemicals. Research is focused on designing novel derivatives where the C6 aliphatic chain imparts specific, valuable properties.
Functional Polymers and Bioplastics: Beyond its use as a simple plasticizer, hexanoic acid and its derivatives are being explored as monomers for advanced polymers. For example, derivatives can be incorporated into the backbones of polyesters or polyamides to precisely control properties like flexibility, hydrophobicity, and thermal stability. It can also function as a chain-terminating agent in polymerization reactions, allowing for fine control over the molecular weight and viscosity of polymers like certain polyhydroxyalkanoates (PHAs).
High-Performance Lubricants and Surfactants: The synthesis of complex esters of hexanoic acid with polyols (e.g., neopentyl glycol, trimethylolpropane) is a key research area for creating next-generation synthetic lubricants. These polyol esters exhibit superior thermal and oxidative stability compared to traditional mineral oils. In surfactant design, modifying the carboxyl head group of hexanoic acid or creating gemini (B1671429) surfactants (two hexanoyl chains linked by a spacer) can lead to molecules with unique interfacial properties for use in specialized emulsions and foams.
Reactive Intermediates: Conversion of hexanoic acid to more reactive intermediates, such as hexanoyl chloride, opens up a vast chemical space for creating bespoke molecules. These intermediates can be used to attach the hexanoyl moiety to complex scaffolds, creating active ingredients for agrochemicals or performance additives for coatings and resins.
Integration of Multi-Omics Data for Metabolic Engineering
To unlock the full potential of bioproduction, researchers are moving beyond single-gene modifications and adopting a systems biology approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic understanding of the microbial cell factory, enabling more rational and effective engineering strategies.
Genomics: Provides the fundamental blueprint, identifying the genes involved in the native and engineered pathways for hexanoic acid synthesis, as well as competing metabolic pathways that divert carbon away from the desired product.
Transcriptomics (e.g., RNA-Seq): Reveals the cellular response at the gene expression level. By comparing transcriptomes under high-yield versus low-yield conditions, researchers can identify regulatory bottlenecks and discover novel genes whose expression correlates with enhanced hexanoic acid production.
Proteomics: Quantifies the actual protein levels, confirming that upregulated genes are being translated into functional enzymes. This is crucial for identifying post-transcriptional limitations or bottlenecks in protein synthesis.
Metabolomics: Measures the intracellular concentrations of key metabolites, including precursors (e.g., Acetyl-CoA), intermediates, and the final product. This data provides a direct snapshot of metabolic flux, pinpointing specific enzymatic steps that are slow or inhibited, leading to the accumulation of unwanted byproducts.
By integrating these datasets, researchers can construct comprehensive models of cell metabolism. This data-driven approach allows for the precise identification of multiple gene targets for simultaneous knockout, downregulation, or overexpression to systematically re-route carbon flux towards maximizing hexanoic acid synthesis, a level of precision not achievable through older, trial-and-error methods.
Predictive Modeling and Simulation for Process Optimization
Complementing the experimental work in metabolic engineering, predictive modeling and computational simulation are becoming indispensable tools for optimizing both the biological and physical aspects of hexanoic acid production.
Genome-Scale Metabolic Models (GEMs): These in silico models are mathematical representations of the entire metabolic network of a production organism. Using techniques like Flux Balance Analysis (FBA), researchers can simulate the flow of metabolites through the network to predict the maximum theoretical yield of hexanoic acid under various genetic and environmental conditions. GEMs are used to test thousands of genetic modification strategies virtually, identifying the most promising candidates for experimental validation and significantly accelerating the design-build-test-learn cycle of metabolic engineering.
Computational Fluid Dynamics (CFD): For large-scale industrial fermentation, the physical environment of the bioreactor is critical. CFD simulations are used to model and optimize parameters such as fluid mixing, oxygen and nutrient mass transfer, and heat dissipation. By optimizing impeller design, sparging strategy, and reactor geometry, CFD helps ensure that the conditions within a multi-thousand-liter fermenter are homogeneous and non-limiting, enabling the microbial culture to perform at its peak predicted productivity.
Downstream Process Modeling: Simulations are also applied to optimize the separation and purification of hexanoic acid from the fermentation broth. Models of liquid-liquid extraction, membrane pervaporation, or reactive distillation can predict separation efficiency based on solvent choice, temperature, and pressure, allowing for the design of more energy-efficient and cost-effective downstream processes.
Exploration of New Application Domains
While hexanoic acid is established in flavors, fragrances, and plasticizers, future research is aimed at penetrating new, high-value application domains. These explorations leverage the unique chemical properties of its C6 aliphatic structure.
Advanced Bio-based Materials: There is growing interest in using hexanoic acid as a precursor for "green" engineering plastics. Research is underway to develop novel polyamides and co-polyesters where hexanoic acid-derived monomers impart enhanced biodegradability without compromising mechanical performance, targeting applications in durable consumer goods and automotive components.
Green Solvents and Phase-Change Materials: Esters of hexanoic acid are being investigated as environmentally benign replacements for volatile organic compounds (VOCs) in industrial cleaning formulations, coatings, and reaction media. Additionally, the sharp melting point of certain hexanoic acid derivatives makes them candidates for use as organic phase-change materials (PCMs) for thermal energy storage in smart building materials and electronics cooling.
Electrolyte Components for Energy Storage: A speculative but active research frontier is the use of hexanoic acid derivatives in next-generation energy storage systems. Its esters and salts are being explored as components of non-aqueous electrolytes for lithium-ion or sodium-ion batteries, where they could potentially improve safety and electrochemical stability. Furthermore, biomass-derived carbons produced by pyrolyzing salts of hexanoic acid are being studied as sustainable electrode materials for supercapacitors.
Platform for Specialty Agrochemicals: Hexanoic acid can serve as a hydrophobic building block for the synthesis of more complex, targeted agrochemical molecules. Research is focused on using it to create adjuvants that improve the leaf surface adhesion of systemic products or as a precursor for synthesizing novel, potentially biodegradable, plant growth regulators.
Q & A
Basic Research: How can 2-ketohexonic acids be reliably detected and quantified in complex biological mixtures?
Methodological Answer:
The most sensitive approach involves derivatization with o-phenylenediamine to form 2-hydroxyquinoxalines, which can be isolated and measured spectrophotometrically. This method avoids interference from 5-ketohexonic acids and requires minimal sample preparation. Critical steps include:
- Acidic condensation conditions (pH < 2) to favor quinoxaline formation over benzimidazole derivatives .
- Validation via thin-layer chromatography (TLC) or HPLC to confirm specificity for 2-ketohexonic acids .
Limitation: Requires ≥10 µg of analyte for reproducible results.
Basic Research: What analytical challenges arise when distinguishing structural isomers of ketohexonic acids (e.g., 2-keto vs. 5-keto)?
Methodological Answer:
Traditional methods like Benedict’s solution reduction or methylene blue decolorization fail to differentiate isomers due to overlapping reactivity . Advanced strategies include:
- Isomer-specific derivatization : 2-ketohexonic acids form stable quinoxalines with o-phenylenediamine, while 5-keto analogs require alternative reagents (e.g., hydroxylamine for oxime formation) .
- Chromatographic separation : Reverse-phase HPLC with UV detection at 315 nm resolves quinoxaline derivatives .
Advanced Research: How can computational methods optimize hexonic acid derivatives as GABA-AT inhibitors?
Methodological Answer:
Structure-based virtual screening (SBVS) using AutoDock Vina identifies ligands with high binding affinity (ΔG ≤ -7 kcal/mol). Key steps:
- Ligand preparation : Hexonic derivatives must satisfy Lipinski’s Rule of Five (MW < 500, H-bond donors ≤5) .
- Docking validation : Redocking top hits (e.g., 3-aminohex-5-enoic acid) confirms pose reproducibility and hydrogen-bond interactions with GABA-AT active sites .
- Binding energy thresholds : Prioritize compounds with ΔG ≤ -6 kcal/mol for in vitro testing .
Advanced Research: What role do hexonic acids play in autocatalytic networks under prebiotic conditions?
Methodological Answer:
Thermochemical calculations (ΔrG° < 0 at pH 10) reveal spontaneous cycles involving this compound in abiotic systems. Key findings:
- 16.6% of this compound reaction cycles are thermodynamically favorable, compared to <1% for pyruvic acid .
- Network analysis identifies intermediates like 3-deoxy-D-arabino-hexonic acid as potential hubs for self-sustaining reactions .
Advanced Research: How do hexonic acids integrate into microbial metabolic networks?
Methodological Answer:
In Xanthomonas campestris and fungi, hexonic acids are intermediates in oxidative pathways:
- Fungal oxidation : Glucose → D-gluconic acid → 2-keto-D-gluconic acid via NADP-dependent dehydrogenases .
- Bacterial utilization : this compound lactones are hydrolyzed by periplasmic enzymes for carbon assimilation .
Contradiction alert: Some fungi produce pentonic acids via analogous pathways, requiring GC-MS to confirm this compound specificity .
Data Contradiction Analysis: Why do conflicting reports exist on this compound detection in plant metabolites?
Methodological Answer:
Discrepancies arise from:
- Sample preparation : Acidic extraction degrades labile 2-ketohexonic acids, skewing LC-MS results .
- Matrix effects : Co-eluting compounds (e.g., ascorbic acid) quench fluorescence in o-phenylenediamine assays .
Resolution: Combine derivatization with tandem MS (MRM mode) for unambiguous identification .
Advanced Synthesis: What strategies enable stereocontrolled synthesis of 3-deoxy-D-arabino-hexonic acid?
Methodological Answer:
- Biocatalytic route : Use E. coli KDPGal aldolase to condense pyruvate and glyceraldehyde-3-phosphate, yielding 3-deoxy-D-arabino-heptulosonate (DAHP), followed by phosphatase cleavage .
- Chemical synthesis : Oxidative degradation of D-glucosone with Fe³⁺/H₂O₂ selectively produces 3-deoxy-D-arabino-hexonic acid (yield: 68%) .
Conformational Analysis: Why do certain β-hexonic acid derivatives favor the 1C4 chair conformation?
Methodological Answer:
Computational studies (DFT/B3LYP) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
